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Compound of Interest

Compound Name: DAPI (dilactate)

Cat. No.: B12048084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4',6-diamidino-2-phenylindole, commonly known as DAPI, is a fluorescent stain that has

become an indispensable tool in molecular and cellular biology for visualizing cell nuclei.[1] Its

robust and specific staining of DNA, coupled with its bright blue fluorescence, makes it a

cornerstone for a wide array of applications, from routine cell counting in culture to complex

high-content screening and flow cytometry analyses.[2][3] This technical guide provides an in-

depth exploration of the core principles governing DAPI's specificity for nuclear staining,

offering quantitative data, detailed experimental protocols, and visual representations of its

molecular interactions and experimental workflows.

Core Principles of DAPI Staining
DAPI's utility as a nuclear stain is rooted in its strong binding affinity for double-stranded DNA

(dsDNA), particularly in regions rich in adenine and thymine (A-T).[4][5] Upon binding to the

minor groove of A-T rich sequences, DAPI undergoes a conformational change that leads to a

significant enhancement of its fluorescence quantum yield, resulting in a bright blue emission.

[6][7]

Mechanism of Action: A Tale of Two Binding Modes
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DAPI exhibits two primary modes of binding to nucleic acids, which are crucial to understanding

its fluorescence properties and specificity:

Minor Groove Binding (High Affinity, High Fluorescence): DAPI shows a strong preference for

the minor groove of B-DNA, especially at sequences containing at least two consecutive A-T

base pairs.[8] This interaction is characterized by a high binding affinity and is responsible for

the intense blue fluorescence typically observed in stained nuclei.[9] The binding of DAPI to

the minor groove displaces water molecules, which contributes to the approximately 20-fold

increase in fluorescence.[10][11]

Intercalation (Lower Affinity, Lower Fluorescence): In regions of DNA that are rich in guanine

and cytosine (G-C), or at high DAPI concentrations where A-T sites are saturated, DAPI can

bind via intercalation.[1][12] This mode of binding has a lower affinity and results in a non-

fluorescent or significantly less fluorescent complex.[1] Evidence also suggests that DAPI

can intercalate into AU-rich regions of RNA, though with a much lower quantum yield

enhancement compared to dsDNA.[13]

This dual-binding mechanism is the primary determinant of DAPI's specificity for DNA within the

nucleus, where long stretches of dsDNA provide ample binding sites for high-affinity minor

groove interaction and subsequent fluorescence enhancement.

Quantitative Data on DAPI-Nucleic Acid Interactions
The following tables summarize key quantitative parameters of DAPI's interaction with DNA

and RNA, providing a basis for understanding its specificity and optimizing staining protocols.

Table 1: Binding Affinity of DAPI for Nucleic Acids

Target Sequence Binding Mode

Dissociation
Constant (Kd) /
Binding Constant
(Ka)

Reference(s)

AT-rich dsDNA Minor Groove Ka: ~10^7 M⁻¹ [9]

GC-rich dsDNA Intercalation Ka: ~10^5 M⁻¹ [9]

RNA (AU-rich) Intercalation
Lower affinity than

dsDNA
[6]
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Table 2: Fluorescence Properties of DAPI When Bound
to Nucleic Acids

Bound To

Fluoresce
nce
Enhance
ment

Quantum
Yield (Φ)

Excitatio
n Max
(λex)

Emission
Max
(λem)

Fluoresce
nce
Lifetime

Referenc
e(s)

dsDNA

(AT-rich)
~20-fold ~0.92 ~358 nm ~461 nm ~2.9 ns [6][10][14]

dsDNA

(GC-rich)

Significantl

y lower

Lower than

AT-rich
- -

Shorter

than AT-

rich

[14]

RNA

~5-fold

(20% of

dsDNA)

Lower than

dsDNA
~358 nm ~500 nm - [6][10][15]

Unbound

DAPI
- ~0.04 - - - [14]

Experimental Protocols
Accurate and reproducible DAPI staining requires careful adherence to optimized protocols.

The following are detailed methodologies for common applications.

Protocol 1: Staining of Fixed Adherent Cells for
Fluorescence Microscopy
Materials:

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

DAPI Stock Solution (e.g., 1 mg/mL in deionized water or DMF)
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DAPI Working Solution (0.1-1 µg/mL in PBS)

Antifade Mounting Medium

Procedure:

Grow cells on coverslips in a culture dish.

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Incubate the cells with DAPI working solution (0.1-1 µg/mL) for 5-15 minutes at room

temperature, protected from light.

Wash the cells three times with PBS for 5 minutes each to remove unbound DAPI.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Seal the edges of the coverslip with nail polish and allow it to dry.

Image the slides using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm,

Emission: ~460 nm).

Protocol 2: Staining of Live Adherent Cells for
Fluorescence Microscopy
Materials:

Cell Culture Medium
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DAPI Stock Solution (e.g., 1 mg/mL in deionized water or DMF)

DAPI Working Solution (1-10 µg/mL in pre-warmed cell culture medium)

Procedure:

Grow cells on an imaging-compatible plate or dish.

Prepare the DAPI working solution in pre-warmed cell culture medium. Note: Higher

concentrations are often required for live-cell staining due to lower membrane permeability.

[4]

Remove the existing culture medium from the cells.

Add the DAPI working solution to the cells and incubate for 10-20 minutes at 37°C, protected

from light.

Gently wash the cells twice with pre-warmed culture medium.

Image the cells immediately using a fluorescence microscope equipped for live-cell imaging

with a DAPI filter set.

Protocol 3: Staining for Flow Cytometry (Cell Cycle
Analysis)
Materials:

Phosphate-Buffered Saline (PBS), pH 7.4

70% Ethanol (ice-cold)

DAPI Staining Solution (e.g., 1-5 µg/mL DAPI in PBS containing 0.1% Triton X-100 and

RNase A)

Procedure:

Harvest cells and wash them once with PBS.
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Resuspend the cell pellet in a small volume of PBS.

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

Incubate the cells on ice or at -20°C for at least 30 minutes.

Centrifuge the fixed cells and discard the ethanol.

Wash the cells once with PBS.

Resuspend the cell pellet in the DAPI staining solution.

Incubate for 15-30 minutes at room temperature in the dark.

Analyze the cells on a flow cytometer equipped with a UV or violet laser for DAPI excitation.

Visualizing DAPI's Interaction and Experimental
Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and

procedures discussed in this guide.
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Caption: DAPI enters the cell and nucleus, where it preferentially binds to the minor groove of

AT-rich DNA, resulting in strong blue fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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